molecular formula C15H12ClN3O B3262620 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one CAS No. 359012-31-0

2-(Benzylamino)-6-chloroquinazolin-4(3H)-one

Cat. No.: B3262620
CAS No.: 359012-31-0
M. Wt: 285.73 g/mol
InChI Key: HXBHBKKFQLDBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-6-chloroquinazolin-4(3H)-one (CAS 359012-31-0) is an organic compound with the molecular formula C15H12ClN3O and a molecular weight of 285.73 g/mol . This quinazolin-4(3H)-one derivative is offered with a purity of 95% and is intended for research applications only . This compound is part of a class of 2-benzylaminoquinazolin-4(3H)-one derivatives that have demonstrated significant biological activity in scientific research. Recent studies have shown that related derivatives are effective inhibitors of SARS-CoV-2, the virus responsible for the COVID-19 pandemic . Among synthesized analogues, certain compounds in this class have exhibited half-maximal inhibitory concentration (IC50) values superior to that of remdesivir, highlighting the quinazolinone scaffold as a promising candidate for antiviral development . The core structure also serves as a key intermediate in medicinal chemistry for the synthesis of more complex molecules targeting various biological pathways . Researchers utilize this compound and its derivatives in exploring treatments for other conditions, including cancer, as similar quinazoline-based compounds are known to act as epidermal growth factor receptor (EGFR) inhibitors . The product is for Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes .

Properties

IUPAC Name

2-(benzylamino)-6-chloro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-11-6-7-13-12(8-11)14(20)19-15(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBHBKKFQLDBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one typically involves the reaction of 6-chloroquinazolin-4(3H)-one with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the benzylamine group, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-6-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone ring, potentially leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted quinazolinones, while oxidation and reduction reactions can lead to different oxidation states and ring modifications.

Scientific Research Applications

2-(Benzylamino)-6-chloroquinazolin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to its antitumor effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or repair mechanisms, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

The following table summarizes key structural, synthetic, and functional differences between 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Properties/Activities
2-(Benzylamino)-6-chloroquinazolin-4(3H)-one 2-benzylamino, 6-Cl C₁₅H₁₂ClN₃O 285.73 Not reported High lipophilicity (benzylamino group); potential kinase inhibition inferred from analogs
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (2h) 3-(4-methoxyphenyl), 8-Cl C₁₅H₁₁ClN₂O₂ 286.71 60–97% IR peaks: 1631 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N); no reported bioactivity
3-(4-Nitrobenzylideneamino)-6-chloro-2-methylquinazolin-4(3H)-one (4c) 2-CH₃, 3-(4-nitrobenzylideneamino), 6-Cl C₁₆H₁₁ClN₄O₃ 342.73 91% IR: 1608 cm⁻¹ (N-C=O), 1593 cm⁻¹ (C=N); nitro group may enhance electrophilic reactivity
6-Chloro-2-isopropylquinazolin-4(3H)-one (43) 2-isopropyl, 6-Cl C₁₁H₁₁ClN₂O 222.67 86% Photocatalyzed synthesis; m.p. 198–199°C; no bioactivity reported
6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one 2-ethyl, 3-(methylamino), 6-Cl C₁₁H₁₂ClN₃O 237.69 Not reported Lower molecular weight; ethyl/methylamino groups may reduce steric hindrance
2-(6-Chloro-1,1-dioxo-3-methylthio-1,4,2-benzodithiazin-7-yl)-3-phenylquinazolin-4(3H)-one (105) 3-phenyl, fused benzodithiazinyl, 6-Cl C₂₂H₁₅ClN₂O₃S₂ 466.96 Not reported Antiproliferative activity; sulfur-rich moieties may improve DNA intercalation or redox activity

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

  • Benzylamino vs. Alkyl/Aryl Groups: The benzylamino group in the target compound increases aromaticity and lipophilicity compared to 6-chloro-2-isopropylquinazolin-4(3H)-one (43, ). This may enhance membrane permeability but reduce aqueous solubility.
  • Chlorine Position: Chlorine at position 6 (common in all compounds) likely contributes to electron-withdrawing effects, stabilizing the quinazolinone core.

Biological Activity

2-(Benzylamino)-6-chloroquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The compound features a quinazoline backbone, which is known for its pharmacological versatility. The presence of the benzylamino group and the chlorine atom at the 6-position enhances its biological interactions.

Biological Activity Overview

Research indicates that 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
  • Anticancer Properties : It shows promise in inhibiting the proliferation of various cancer cell lines, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

A study highlighted the compound's effectiveness against several bacterial strains, demonstrating low minimum inhibitory concentrations (MICs) indicative of strong antimicrobial properties. The results are summarized in Table 1 below.

Bacterial StrainMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus4
Pseudomonas aeruginosa16

Anticancer Activity

In vitro studies have evaluated the anticancer potential of 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one against various cancer cell lines. The results indicate significant anti-proliferative effects, as detailed in Table 2.

Cell LineIC50 (µM)Mechanism of Action
LN-229 (Glioblastoma)5.2Induction of apoptosis
HCT-116 (Colorectal Carcinoma)3.8Inhibition of cell cycle progression
HL-60 (Acute Myeloid Leukemia)4.5Activation of caspase pathways

Case Studies

  • Study on Glioblastoma : A study reported that treatment with 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one led to a significant reduction in tumor size in xenograft models, suggesting its potential as a therapeutic agent for glioblastoma.
  • Mechanistic Insights : Research indicates that the compound may exert its anticancer effects through the inhibition of specific kinases involved in tumor growth and survival pathways, including those linked to c-myc overexpression .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. For instance, substituents on the benzylamine moiety significantly affect potency and selectivity against various targets. The following trends were observed:

  • Electron-donating groups enhance activity against certain cancer cell lines.
  • Bulky substituents may hinder access to active sites on target proteins.

Q & A

Basic: What are the standard synthetic protocols for 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one?

Answer:
The synthesis typically involves cyclocondensation of 2-aminobenzamide derivatives with appropriate electrophiles. Key steps include:

  • Intermediate preparation : Reacting 2-amino-N-benzylbenzamide with chlorinating agents (e.g., POCl₃) to introduce the chloro substituent at position 5.
  • Cyclization : Using reflux conditions in polar aprotic solvents (e.g., DMF) to form the quinazolinone core.
  • Optimization : Temperature control (80–120°C) and solvent selection (e.g., ethanol for solubility vs. DMSO for reaction rate) are critical for yield (70–85%) and purity .

Advanced: How can reaction conditions be optimized to address low yields in the synthesis of chloro-substituted quinazolinones?

Answer:
Low yields often stem from incomplete cyclization or side reactions. Advanced strategies include:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (4–10 minutes) and enhances regioselectivity, as demonstrated in analogous quinazolinone syntheses (e.g., 8-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one) .
  • Real-time monitoring : HPLC or TLC tracking of intermediates ensures optimal reaction progression .

Basic: What spectroscopic techniques are used to confirm the structure of 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one?

Answer:

  • NMR : ¹H-NMR identifies benzyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C-NMR confirms carbonyl (δ 160–170 ppm) and chloro-substituted carbons.
  • IR : Stretching vibrations for C=O (1630–1680 cm⁻¹) and N–H (3300–3400 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns validate the molecular formula .

Advanced: How can X-ray crystallography resolve ambiguities in tautomeric forms of quinazolin-4(3H)-one derivatives?

Answer:
X-ray diffraction clarifies tautomerism between 3H- and 4H-quinazolinone forms. For example:

  • Crystal packing analysis : Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize specific tautomers.
  • Comparative studies : Structures like 6-chloro-2H-1,4-benzoxazin-3(4H)-one provide reference data for interpreting bond lengths and angles in related compounds .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
  • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK) using fluorescence-based substrates .

Advanced: How can contradictory data on cytotoxicity across studies be reconciled?

Answer:
Discrepancies arise from:

  • Assay conditions : Varying cell passage numbers, serum concentrations, or incubation times.
  • Compound stability : Degradation in DMSO stock solutions (validate via HPLC before assays).
  • Statistical rigor : Replicate experiments (n ≥ 3) and use standardized positive controls (e.g., doxorubicin) .

Basic: What structural modifications enhance the SAR (Structure-Activity Relationship) of this compound?

Answer:

  • Benzylamino group : Replacement with bulkier substituents (e.g., 4-chlorobenzyl) improves lipophilicity and membrane permeability.
  • Chloro position : 6-Chloro substitution is critical for DNA intercalation, as seen in analogues like 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide .

Advanced: How do computational methods (e.g., molecular docking) guide SAR refinement?

Answer:

  • Target prediction : Docking into ATP-binding pockets (e.g., EGFR) identifies key interactions (e.g., H-bonding with Met793).
  • ADMET modeling : Predicts metabolic stability and blood-brain barrier penetration to prioritize synthetic targets .

Basic: What are the stability challenges during storage of 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one?

Answer:

  • Hydrolysis : Susceptibility to moisture requires anhydrous storage (desiccants, argon atmosphere).
  • Photodegradation : Amber vials and low-temperature storage (–20°C) mitigate UV-induced decomposition .

Advanced: How can degradation pathways be characterized using LC-MS/MS?

Answer:

  • Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions.
  • Metabolite identification : High-resolution MS detects degradation products (e.g., dechlorinated or oxidized derivatives) .

Basic: How do substituents at position 2 influence the compound’s reactivity?

Answer:

  • Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard reactions).
  • Benzylamino group : Enhances solubility via π-π stacking in polar solvents .

Advanced: What strategies mitigate tautomerism-related analytical challenges in quinazolinone derivatives?

Answer:

  • Dynamic NMR : Monitors tautomeric equilibria in solution (e.g., DMSO-d₆ vs. CDCl₃).
  • Crystallization solvents : Polar solvents (e.g., methanol) favor specific tautomers by stabilizing intramolecular H-bonds .

Basic: How is the purity of synthesized batches validated?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Elemental analysis : Confirms C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: What mechanistic insights explain conflicting data on antimicrobial vs. anticancer activity?

Answer:

  • Dual-target activity : The compound may inhibit topoisomerase II (anticancer) and bacterial gyrase (antimicrobial) via similar binding motifs.
  • Cellular uptake differences : Cancer cells (e.g., HepG2) overexpress transporters that enhance intracellular accumulation compared to bacterial cells .

Basic: What in vitro models assess selectivity between cancerous and normal cells?

Answer:

  • Comparative cytotoxicity : Test on paired cell lines (e.g., MCF-7 vs. MCF-10A).
  • Selectivity index (SI) : SI > 3 indicates therapeutic potential (IC₅₀ normal cells / IC₅₀ cancer cells) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Benzylamino)-6-chloroquinazolin-4(3H)-one
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2-(Benzylamino)-6-chloroquinazolin-4(3H)-one

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